molecular formula C14H17ClN2O2 B2683565 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride CAS No. 1214169-98-8

6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride

Cat. No.: B2683565
CAS No.: 1214169-98-8
M. Wt: 280.75
InChI Key: KHRXVYMMSYHKGU-UHFFFAOYSA-N
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Description

6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride is a stereospecific intermediate critical in synthesizing pharmaceuticals such as Moxifloxacin, a fluoroquinolone antibiotic, and azabicyclo pyridine derivatives . Its cis-configuration, denoted as (4aS,7aS) or (4aR,7aR) depending on synthesis routes, is achieved via resolution using D(-)-tartaric acid in solvents like toluene, acetone, or iso-propyl alcohol/acetonitrile mixtures . The compound’s bicyclic pyrrolo-pyridine core (Figure 1) contributes to its rigidity and stereochemical complexity, making it valuable in chiral drug synthesis .

Properties

IUPAC Name

6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10;/h1-3,5-6,11-12,15H,4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRXVYMMSYHKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The dione undergoes reduction to yield the bicyclic amine (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine:

  • Metal Borohydride-Ether Complexes : Sodium borohydride complexed with ethers (e.g., THF) in halogenated/aprotic solvents (e.g., dichloromethane:acetone = 1.5–2.0:5.0–6.0) at 30–70°C .

  • Boron Trifluoride-Borohydride Systems : BF₃·THF with NaBH₄ in non-ethereal solvents, enabling in situ reduction with >98% yield .

Reducing AgentSolvent SystemTemperatureYield
NaBH₄-etherDichloromethane:acetone30–70°C>98%
BF₃·THF + NaBH₄Non-ethereal solvents20–90°C>98%

Acid-Base Reactions

  • Hydrolysis of Tartrate Salt : The monotartrate salt is treated with NaOH or Na₂CO₃ in organic solvents (e.g., ethyl acetate) to liberate the free base .

  • Salt Formation : Reaction with HCl gas or aqueous HCl converts the free base into the hydrochloride salt.

ReactionReagentsConditionsOutcome
HydrolysisNaOH (1–2 eq), ethyl acetateRT, 1–2 hFree base
Salt FormationHCl (gas/aq.)0–5°C, 30 minHydrochloride salt

Racemization and Recycling

Undesired (4aS,7aR)-enantiomers are recycled via:

  • Chlorination : Treatment with chlorinating agents (e.g., SOCl₂) in organic solvents to form chloroamine intermediates .

  • Dehydrochlorination : Base-mediated elimination (e.g., K₂CO₃) yields 6-benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, which is re-hydrogenated and resolved .

StepReagentsConditionsOutcome
ChlorinationSOCl₂, toluene40–60°C, 2–4 hChloroamine intermediate
DehydrochlorinationK₂CO₃, H₂ORT, 1–2 hDiene intermediate

Hydrogenolysis and Functionalization

  • Benzyl Group Removal : Catalytic hydrogenation under high pressure (10–15 bar H₂) cleaves the benzyl group, yielding octahydro-pyrrolo[3,4-b]pyridine derivatives .

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine site.

ReactionReagents/ConditionsProduct
HydrogenolysisPd/C, H₂ (15 bar), ethanolDebenzylated analog
AlkylationR-X, K₂CO₃, DMFN-alkylated derivatives

Stability and Degradation

  • Thermal Stability : Stable up to 150°C; degrades above 200°C via retro-Diels-Alder pathways .

  • pH-Dependent Hydrolysis : Rapid decomposition in strong acids (pH < 2) or bases (pH > 12).

Key Research Findings

  • Stereochemical Control : Use of D(-)-tartaric acid ensures >98% enantiomeric excess (ee) during resolution .

  • Solvent Optimization : Aprotic:protic solvent ratios (1:0.2–0.5) maximize yield and purity in reductions .

  • Cost Efficiency : Replacement of LiAlH₄ with NaBH₄-BF₃ reduces costs by 40% in large-scale syntheses .

Scientific Research Applications

Biomedical Applications

The compound has shown promise in various biomedical applications, particularly as a precursor for synthesizing compounds with antibacterial properties.

Antibacterial Activity

Research indicates that derivatives of 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine exhibit significant antibacterial activity. These derivatives are synthesized to target specific bacterial strains, offering potential treatments for infections resistant to conventional antibiotics .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of azabicyclo pyridine derivatives, which are crucial for developing new pharmaceutical agents. These derivatives have been linked to various therapeutic effects, including anti-inflammatory and analgesic properties .

Case Studies

Several studies have documented the applications and effectiveness of 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine derivatives:

Case Study 1: Antibacterial Agents

A study published in a peer-reviewed journal explored the synthesis of a series of pyrrolidine derivatives based on 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibacterial agents .

Case Study 2: Drug Development

Another research effort focused on optimizing the synthesis of 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine derivatives for enhanced bioavailability and reduced toxicity. The findings suggested modifications that improved pharmacokinetic profiles, making these compounds more viable for clinical use .

Mechanism of Action

The mechanism by which 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : Conflicting identifiers exist due to stereoisomerism: cis-isomers are listed under 161594-55-4 and 313639-98-4, while a racemic form is referenced as 1011398-11-0 .
  • Molecular Formula : C₁₄H₁₅ClN₂O₂ (hydrochloride salt) .
  • Applications : Primarily used as a chiral building block in antibiotic and neuroactive drug synthesis .

Comparison with Structurally and Functionally Related Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly impacts its utility. For example:

  • (4aS,7aS)-Isomer : Resolved via D(-)-tartaric acid, this configuration is preferred in Moxifloxacin synthesis due to its compatibility with downstream reactions .
  • Racemic Mixtures : Require additional resolution steps, increasing production costs and reducing efficiency compared to stereospecific syntheses .
Parameter (4aS,7aS)-Isomer Racemic Mixture
Synthesis Method Chiral resolution (tartaric acid) Racemic synthesis followed by separation
Cost Efficiency High (direct resolution) Low (additional steps)
Applications Antibiotic intermediates Limited without resolution

Clopidogrel Intermediates

Clopidogrel, an antiplatelet drug, shares synthetic strategies involving chiral resolution but differs structurally:

  • Core Structure: Clopidogrel intermediates feature a thieno[3,2-c]pyridine core, whereas the target compound has a pyrrolo[3,4-b]pyridine system .
  • Synthesis : Both use chiral reagents (e.g., camphor sulfonic acid for clopidogrel vs. tartaric acid for the target compound), but clopidogrel’s thiophene ring introduces distinct electronic properties .
Parameter Target Compound Clopidogrel Intermediate
Core Heterocycle Pyrrolo[3,4-b]pyridine (N-containing) Thieno[3,2-c]pyridine (S-containing)
Chiral Resolution D(-)-tartaric acid Laevoro-tatory camphor sulfonic acid
Pharmacological Role Antibiotic intermediate Antiplatelet agent intermediate

Furo-Pyrazolo-Pyridine Derivatives

These derivatives, synthesized via microwave-assisted three-component reactions in ionic liquids, exhibit structural and synthetic contrasts :

  • Core Structure : Furo[3,4-e]pyrazolo[3,4-b]pyridine vs. pyrrolo[3,4-b]pyridine.
  • Synthesis : Microwave irradiation enables rapid cyclization, whereas the target compound relies on classical resolution methods .
Parameter Target Compound Furo-Pyrazolo-Pyridine
Synthetic Route Solvent-based resolution Microwave-assisted multicomponent reaction
Structural Complexity Bicyclic, rigid Tricyclic, fused heteroaromatic system
Potential Applications Antibiotics Anticancer, antiviral (hypothesized)

Oxazolo-Piperidine Derivatives

Evidenced in Enamine Ltd’s catalog, oxazolo[3,4-a]piperidine derivatives differ in heteroatom placement :

  • Core Structure : Oxazole ring (O and N) vs. pyrrolidine (N only).

Biological Activity

6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is structurally related to various biologically active molecules and has been investigated for its pharmacological properties, particularly in the context of cancer treatment and anti-inflammatory effects.

The molecular formula of this compound is C14H22Cl2N2C_{14}H_{22}Cl_2N_2, with a molecular weight of approximately 216.32 g/mol. This compound features a bicyclic structure that is characteristic of many bioactive heterocycles.

PropertyValue
Molecular FormulaC14H22Cl2N2
Molecular Weight216.32 g/mol
IUPAC Name(S,S)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
CAS Number151213-41-1

Anticancer Potential

Recent studies have highlighted the compound's activity against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-b]pyridine have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A study indicated that specific derivatives exhibited IC50 values in the nanomolar range against FGFRs, suggesting potent inhibitory activity that could be leveraged for cancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, research has indicated that this compound may possess anti-inflammatory effects. The structural analogs have been shown to inhibit cyclooxygenase (COX) enzymes selectively, particularly COX-2, which is often overexpressed in inflammatory conditions. Studies have demonstrated that certain derivatives can effectively reduce inflammation in vitro and in vivo models .

The mechanism by which 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine exerts its biological effects appears to involve modulation of key signaling pathways associated with cell proliferation and inflammation. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in these pathways, thereby inhibiting their activity and leading to reduced cell proliferation and inflammation .

Study 1: FGFR Inhibition

In a study evaluating the efficacy of pyrrolo[3,4-b]pyridine derivatives against breast cancer cell lines (4T1), it was found that certain compounds not only inhibited cell proliferation but also induced apoptosis. The mechanism was attributed to the disruption of FGFR signaling pathways, highlighting the therapeutic potential of this class of compounds in oncology .

Study 2: COX Inhibition

Another investigation focused on the anti-inflammatory properties of related pyrrolidine compounds demonstrated significant inhibition of COX-2 activity. The most potent compounds exhibited selectivity over COX-1, suggesting a favorable side effect profile for potential therapeutic use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, starting with benzyl-protected pyrrolidine precursors. Key steps include cyclization under acidic conditions and subsequent hydrochloride salt formation. Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) ensures high purity (>98%). Structural confirmation should follow using X-ray crystallography (as demonstrated in ) and NMR spectroscopy .

Q. How should researchers characterize the structural configuration of this compound?

  • Methodological Answer : Utilize X-ray diffraction (XRD) to resolve stereochemical details, as exemplified in , where the crystal structure was determined with a resolution of ≤0.8 Å. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC : Chiral chromatography to confirm enantiomeric purity .

Q. What stability considerations are critical for maintaining compound integrity during long-term experiments?

  • Methodological Answer : Stability studies under controlled conditions (pH 6.5–7.4, 4°C) reveal minimal degradation over 6 months. Use lyophilized storage to prevent hydrolysis. Monitor degradation via HPLC-UV at 254 nm, with degradation products identified as ring-opened derivatives. Accelerated stability testing (40°C/75% RH for 30 days) can predict shelf-life .

Q. What analytical techniques are essential for quantifying impurities in synthesized batches?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column and UV detection (e.g., 220 nm). Buffer preparation (15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) is critical for resolving polar impurities. Quantify impurities ≥0.1% using external calibration curves, as outlined in pharmacopeial guidelines ( ) .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between this compound and RIPK1 kinase?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Combine with molecular docking simulations (AutoDock Vina) to identify key binding residues. Validate with mutagenesis studies (e.g., alanine scanning of RIPK1’s ATP-binding pocket). confirms sustained inhibitory activity, suggesting competitive binding to the kinase domain .

Q. What experimental approaches resolve discrepancies in biological activity data across different cell models?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables (e.g., cell passage number, media composition). Use factorial designs to assess interactions between cell viability assays (MTT vs. ATP-luminescence) and compound concentration. Normalize data to internal controls (e.g., housekeeping genes) to account for model-specific metabolic differences ( ) .

Q. What strategies optimize the reaction yield and stereochemical control during synthesis?

  • Methodological Answer : Implement DoE to optimize parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Response surface methodology (RSM) can model yield and enantiomeric excess (ee%). Stereochemical control is enhanced using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps .

Q. How to design in vivo studies to assess pharmacokinetics while addressing solubility issues?

  • Methodological Answer : For low aqueous solubility, formulate the compound as a nanocrystalline suspension (particle size ≤200 nm) using wet milling. Pharmacokinetic (PK) studies in rodents should include:

  • IV Bolus : Calculate clearance (CL) and volume of distribution (Vd).
  • Oral Administration : Measure bioavailability (F%) with LC-MS/MS plasma analysis.
  • Tissue Distribution : Use radiolabeled 14^14C-compound for biodistribution profiling. Training in chemical biology methods ( ) supports assay standardization .

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